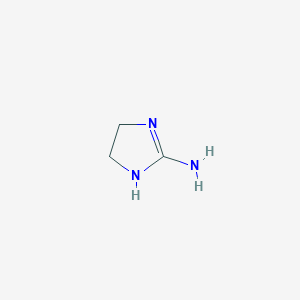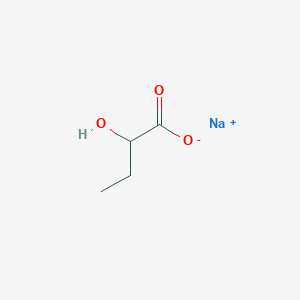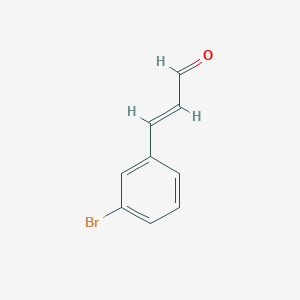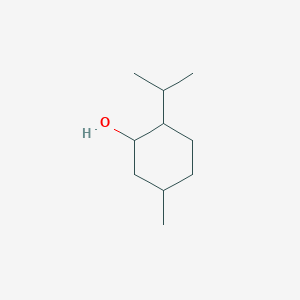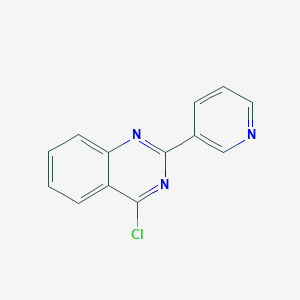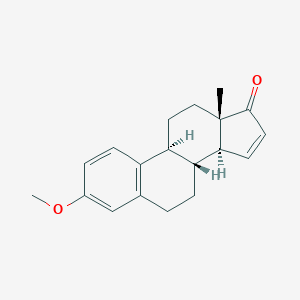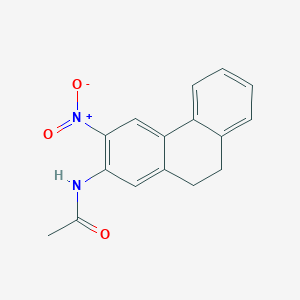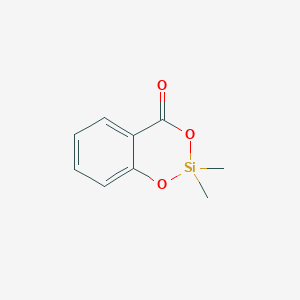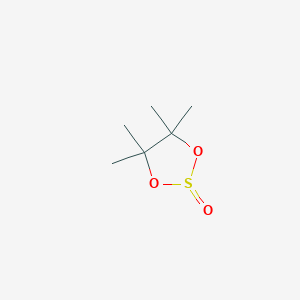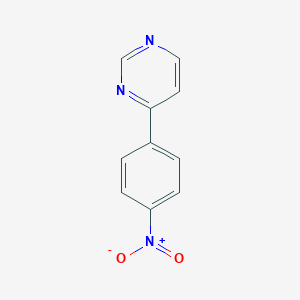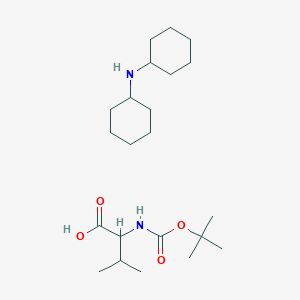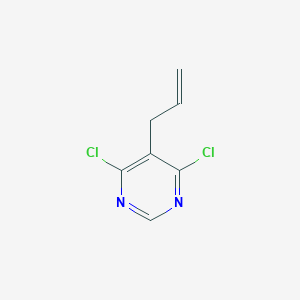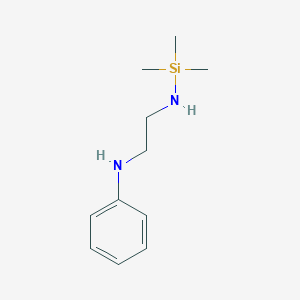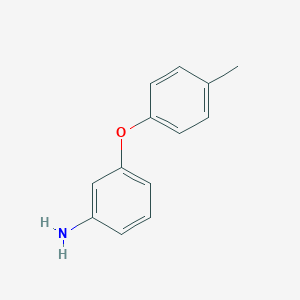
3-(4-Methylphenoxy)aniline
Overview
Description
“3-(4-Methylphenoxy)aniline” is an organic compound. It has a molecular weight of 229.28 . The compound is stored in a refrigerator and shipped at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenoxy)aniline” is1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(4-Methylphenoxy)aniline” is a white to brown solid . It is stored at +4°C .Scientific Research Applications
Sensor Development for Biomarker Detection
A study by Jin and Yan (2021) highlights the use of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for detecting 4-Aminophenol (4-AP), a biomarker of aniline. This framework shows promise for monitoring 4-AP concentrations in human urine, aiding in the screening and pre-diagnosis of health conditions (Jin & Yan, 2021).
Catalytic Oxidation in Environmental Cleanup
Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, demonstrating their effectiveness in removing phenol and aniline from aqueous solutions. This research contributes to environmental cleanup technologies (Zhang et al., 2009).
Synthesis and Characterization of Novel Compounds
Several studies focus on the synthesis and characterization of novel compounds derived from aniline or related structures. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, indicating its potential for various applications due to its high yield and environmental friendliness (Wen Zi-qiang, 2007). Similarly, Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, which is robust and suitable for industrial production (Zhang Qingwen, 2011).
Electrochromic Materials Development
Li et al. (2017) synthesized four novel donor–acceptor systems incorporating aniline units, which were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).
Metal Complex Formation for Chemical Analysis
Osowole's (2011) research involves creating metal(II) thiophenyl Schiff base complexes with 4-(Thiophen-3-yl)-aniline, which are characterized for their magnetic and thermal properties, contributing to the field of inorganic chemistry (Osowole, 2011).
Enzymatic Studies in Drug Metabolism
Kawalek and Lu (1972) studied the hydroxylation of aniline in a reconstituted liver microsomal enzyme system, revealing insights into drug metabolism and the role of cytochromes in biochemical processes (Kawalek & Lu, 1972).
Safety And Hazards
properties
IUPAC Name |
3-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWPXCRYYEKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



